3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one
Description
3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one is a polyfunctionalized piperidin-4-one derivative characterized by a central six-membered piperidinone ring substituted with methyl groups at the 3- and 5-positions and 3-methylphenyl groups at the 2- and 6-positions. This compound belongs to a class of molecules synthesized via Mannich condensation reactions, which are widely used to construct nitrogen-containing heterocycles . The 3-methylphenyl substituents introduce steric bulk and moderate electron-donating effects, while the ketone group at position 4 enhances reactivity for further functionalization.
Properties
IUPAC Name |
3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-13-7-5-9-17(11-13)19-15(3)21(23)16(4)20(22-19)18-10-6-8-14(2)12-18/h5-12,15-16,19-20,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESAKCLGLIIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322626 | |
| Record name | 3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1005138-05-5 | |
| Record name | 3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one typically involves a multi-step process. One common method is the Mannich condensation reaction, which involves the reaction of an amine, formaldehyde, and a ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidinone ring.
Reduction: Alcohol derivatives of the piperidinone.
Substitution: Nitro or halogen-substituted aromatic rings.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have demonstrated that 3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one exhibits significant anti-inflammatory activity. Research indicates that this compound can inhibit the secretion of nitric oxide (NO) in RAW264.7 macrophage cells induced by lipopolysaccharide (LPS). The inhibition of NO production is crucial as it is a marker for inflammation. In comparative studies, the compound showed a greater inhibitory effect on NO secretion than standard reference compounds like pyrrolidine dithiocarbamate (PDTC) .
Case Study: RAW264.7 Cell Line
- Objective : Evaluate the anti-inflammatory activity by measuring NO secretion.
- Method : Cells were treated with varying concentrations of the compound and subsequently exposed to LPS.
- Results : The compound significantly reduced NO levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Anti-tumor Activity
The compound has also been explored for its anti-tumor effects. It is part of a broader class of compounds known as bis(arylidene)-4-piperidones, which have been synthesized to enhance their bioactivity against cancer cells. The structural modifications in these compounds allow for improved interactions with biological targets involved in tumor progression.
Organic Synthesis
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new pharmaceuticals and agrochemicals.
Synthetic Pathways
- The synthesis typically involves the reaction of piperidone derivatives with appropriate aldehydes under acidic conditions. This method allows for the formation of complex structures that can be further modified for desired activities .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural features of 3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one are compared with analogous piperidin-4-one and pyran-4-one derivatives in Table 1. Key differences arise from substituent type, position, and ring conformation:
Notes:
- Ring Conformation: Piperidinone rings often adopt chair or boat conformations depending on substituents. For example, chloro-substituted derivatives (e.g., 1-chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one) favor boat conformations due to steric and electronic effects .
- Substituent Effects: Methoxy groups (e.g., in 3,5-dimethyl-2,6-bis(3,4-dimethoxyphenyl)piperidin-4-one) increase polarity and antioxidant activity compared to methylphenyl groups . Chlorophenyl or bromophenyl substituents (e.g., in pyran-4-one derivatives) elevate melting points and enhance antimicrobial potency .
Computational and Crystallographic Insights
- Ring Puckering: Chlorophenyl-substituted piperidinones exhibit significant puckering (e.g., boat conformation) with dihedral angles up to 74.07° between substituents .
- Hydrogen Bonding: Thiazole-substituted derivatives form zigzag C(10) chains via C–H⋯O interactions, influencing crystal packing .
Biological Activity
3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with two 3-methylphenyl groups and two methyl groups. Its molecular formula is , and it exhibits a chair conformation typical of piperidine derivatives .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that piperidine derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | E. coli | 0.25 |
| 5a | C. albicans | 0.15 |
These compounds demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, suggesting their potential in treating infections caused by resistant strains .
Cytotoxicity
The cytotoxic effects of the compound were evaluated against human malignant cells such as HL-60 (promyelocytic leukemia) and HSC-2 (oral squamous cell carcinoma). The selectivity index (SI), which compares the cytotoxicity on malignant cells versus non-malignant cells, indicates a favorable profile for these compounds:
| Compound | Cell Type | CC50 (µM) | SI |
|---|---|---|---|
| 3b | HL-60 (malignant) | 0.5 | >10 |
| 3b | Gingival fibroblasts (non-malignant) | >50 | - |
This suggests that the compound exhibits selective toxicity towards cancer cells while sparing healthy cells .
The mechanisms underlying the biological activities of these compounds include:
- Activation of Apoptosis : Studies have shown that certain derivatives activate caspases-3 and -7, leading to programmed cell death in cancer cells.
- DNA Interaction : The compounds also act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial growth and cancer cell proliferation .
Case Studies
- Antimicrobial Evaluation : A study highlighted the efficacy of various piperidine derivatives against multi-drug resistant strains of bacteria. Compounds similar to this compound showed enhanced activity when used in combination with traditional antibiotics like Ciprofloxacin, significantly lowering their MICs .
- Cytotoxicity Screening : In another investigation focusing on tumor-selective cytotoxicity, piperidine derivatives were found to induce cell cycle arrest and mitochondrial depolarization in cancer cells, emphasizing their potential as chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 3,5-Dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one?
The compound is synthesized via condensation reactions between substituted aldehydes and piperidin-4-one derivatives. A typical method involves reacting 3-methylbenzaldehyde with 4-piperidone hydrochloride in glacial acetic acid saturated with HCl gas. The reaction proceeds under reflux for 48 hours, yielding a hydrochloride intermediate, which is neutralized with potassium carbonate and extracted into ethyl acetate. Purification via recrystallization or column chromatography yields the final product. Key parameters include stoichiometric ratios (2:1 aldehyde:piperidone), solvent choice (acetic acid), and pH control during workup .
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Solvent | Glacial acetic acid | 62–74% |
| Temperature | Reflux (110–120°C) | — |
| Reaction Time | 48 hours | — |
| Workup pH | Neutralized with K₂CO₃ | — |
Q. How is structural characterization performed for this compound?
Structural elucidation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (EI-MS) , and X-ray crystallography . For example:
- ¹H NMR (CD₃OD): Peaks at δ 7.79 (s, aromatic protons) and δ 4.12 (s, N(CH₂)₂) confirm substituent positioning .
- X-ray crystallography reveals chair conformation of the piperidinone ring and dihedral angles between aryl groups (e.g., 84.5° for 2,6-bis(2,5-dimethoxyphenyl) derivatives) .
- EI-MS : Molecular ion peaks (e.g., m/z 411 [M⁺]) validate molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalyst use : Acidic catalysts (e.g., p-TSA) accelerate condensation kinetics.
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <6 hours while maintaining yields >70% .
- pH control : Neutralization with weak bases (e.g., NaHCO₃) minimizes decomposition during workup .
Q. How should researchers resolve contradictions in spectral data during characterization?
Contradictions often arise from:
- Tautomerism : Keto-enol tautomerism in piperidinones can produce variable NMR signals. Use deuterated DMSO to stabilize enolic forms .
- Crystallographic disorder : X-ray data may show positional disorder in aryl groups. Refinement software (e.g., SHELXL) applies constraints to resolve ambiguities .
- Cross-validation : Combine LC-MS, 2D NMR (COSY, HSQC), and elemental analysis to confirm molecular integrity .
Q. What structural modifications enhance the compound’s biological activity?
Modifications to the aryl or piperidinone core influence pharmacological properties:
- Aryl substituents : Electron-withdrawing groups (e.g., -CF₃) improve antioxidant activity, while methoxy groups enhance anti-inflammatory effects .
- Piperidinone substitution : N-alkylation (e.g., ethyl groups) increases lipophilicity and blood-brain barrier penetration .
| Modification | Biological Impact | Reference |
|---|---|---|
| 3,4,5-Trimethoxy aryl | Anticancer (IC₅₀ <10 µM) | |
| N-Ethyl substitution | Improved CNS activity |
Q. What safety protocols are critical for handling this compound?
Based on SDS data for analogous piperidinones:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological Tables
Q. Table 1: Comparative Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray crystallography | Confirm molecular geometry | R factor <0.05, θ range 2–25° |
| ¹H NMR | Assign proton environments | δ 7.6–7.8 (aryl), δ 4.1–4.3 (N-CH₂) |
| EI-MS | Validate molecular weight | m/z 411 [M⁺] (23%) |
Q. Table 2: Reaction Optimization Strategies
| Parameter | Baseline Condition | Optimized Condition | Impact |
|---|---|---|---|
| Reaction Time | 48 hours | 6 hours (microwave) | +15% yield |
| Solvent | Glacial acetic acid | DMF | Faster kinetics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
